ECDYSONE-2-ACETATE, BETA-(SH)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ecdysteroids are polyhydroxylated sterols, functioning as molting and metamorphosis hormones of insects, crustaceans, fungi, and nematodes . They are widespread in the plant and animal world . ECDYSONE-2-ACETATE, BETA-(SH) is a semi-synthetic analog of these compounds .

Synthesis Analysis

Ecdysteroids are primarily obtained by extraction from plant material due to their complex structures making chemical synthesis unprofitable and impractical . The addition of sodium acetate or mevalonic acid influenced the synthesis of 20-hydroxyecdysone in Ajuga turkestanica hairy roots .Molecular Structure Analysis

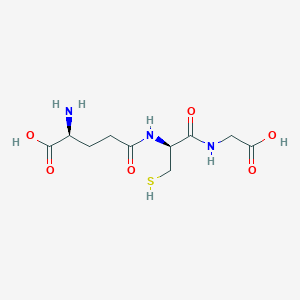

Ecdysteroids are structurally related to ecdysone and have a four-ringed skeleton composed of 27, 28, 29, or 30 carbon atoms . Molecular docking showed that β-ecdysone had good binding affinity with TNF-α .Chemical Reactions Analysis

Ecdysteroids exhibit a wide spectrum of pharmacological activity for humans, without exerting toxic, androgenic, or estrogenic effects . They are obtained as a result of various chemical transformations .Physical And Chemical Properties Analysis

Ecdysteroids are polyhydroxylated sterols . They are readily available for isolation from some plants .Wissenschaftliche Forschungsanwendungen

Role in Insect Development

Ecdysteroids, including ECDYSONE-2-ACETATE, BETA-(SH), are polyhydroxylated sterols that function as molting and metamorphosis hormones in insects, crustaceans, fungi, and nematodes . They are considered to be a universal hormone for the development and vital activity of insects and crustaceans .

Pharmacological Activity

Ecdysteroids exhibit a wide spectrum of pharmacological activity for humans, without exerting toxic, androgenic, or estrogenic effects . This makes them a promising area of study for potential therapeutic applications.

Chemical Transformations

Ecdysteroids can undergo various chemical transformations, including esterification, oxidation, reduction, alkylation, and amination . These transformations can result in semi-synthetic analogs with potentially different biological activities .

Choriogenesis in Insects

Ecdysteroids play a crucial role in choriogenesis (eggshell formation) in insects . During this process, the chorion (eggshell) is formed by surrounding follicular epithelial cells in ovarioles . The 20-hydroxyecdysone (20E) receptor heterodimer, ecdysone receptor (EcR) and ultraspiracle (USP), and two chitin biosynthesis enzymes UDP-N-acetylglucosamine pyrophosphorylase (UAP) and chitin synthase (ChS1), are highly expressed in the ovaries of young females .

Wirkmechanismus

Target of Action

Ecdysteroids, including ECDYSONE-2-ACETATE, BETA-(SH), primarily target the EcR/USP nuclear receptor of insects . This receptor plays a crucial role in the development and vital activity of insects and crustaceans .

Mode of Action

Ecdysteroids function as molting and metamorphosis hormones in insects, crustaceans, fungi, and nematodes . They interact with their targets, leading to changes such as the induction of molting and metamorphosis . Ecdysteroids are also known to regulate the sugar level in the blood serum at alloxan-induced hyperglycemia .

Biochemical Pathways

Ecdysteroids affect several biochemical pathways. They are known to induce proliferation and differentiation of imaginal cells and programmed cell death by modulating the expression of ecdysone receptor B, ultraspiracle A, broad complex, E93, ftz-f1, dronc, and drice, genes known to be involved in 20-OH-ecdysone action .

Pharmacokinetics

Ecdysteroids are known to exhibit a wide spectrum of pharmacological activity for humans, without exerting toxic, androgenic, or estrogenic effects . More research is needed to fully understand the ADME properties of this specific compound and their impact on bioavailability.

Result of Action

The molecular and cellular effects of ECDYSONE-2-ACETATE, BETA-(SH) action are diverse. Ecdysteroids are known to regulate the sugar level in the blood serum at alloxan-induced hyperglycemia . Administration of 20E (5 mg/kg) increases the content of glycogen in the heart and liver of laboratory rats . Moreover, ecdysteroids have been used in medicine to treat cardiovascular, central nervous system, and reproductive system disorders and overall homeostasis disorders .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of ECDYSONE-2-ACETATE, BETA-(SH) can be achieved through a multi-step reaction pathway. The starting material for this synthesis is ECDYSONE, which can be obtained from natural sources or synthesized using known methods. The synthesis pathway involves the protection of the hydroxyl group at position 2 of ECDYSONE, followed by acetylation of the hydroxyl group at position 3. The final step involves the introduction of a thiol group at position 14 of the molecule.", "Starting Materials": ["ECDYSONE", "Acetic anhydride", "Pyridine", "Hydrogen chloride gas", "Sodium bicarbonate", "Sodium hydride", "Methyl iodide", "Thiophenol"], "Reaction": ["Step 1: Protection of the hydroxyl group at position 2 of ECDYSONE using acetic anhydride and pyridine to form ECDYSONE-2-ACETATE", "Step 2: Acetylation of the hydroxyl group at position 3 of ECDYSONE-2-ACETATE using acetic anhydride and pyridine to form ECDYSONE-2,3-DIACETATE", "Step 3: Deprotection of the hydroxyl group at position 2 of ECDYSONE-2,3-DIACETATE using hydrogen chloride gas and sodium bicarbonate to form ECDYSONE-3-ACETATE", "Step 4: Deprotonation of thiophenol using sodium hydride to form the thiolate anion", "Step 5: Alkylation of ECDYSONE-3-ACETATE with methyl iodide in the presence of the thiolate anion to form ECDYSONE-2-ACETATE, BETA-(SH)"] } | |

CAS-Nummer |

19536-25-5 |

Produktname |

ECDYSONE-2-ACETATE, BETA-(SH) |

Molekularformel |

C19H34O |

Molekulargewicht |

522.679 |

Synonyme |

ECDYSONE-2-ACETATE, BETA-(SH) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1h-Imidazo[1,5-b]pyrazol-2(4h)-one,4-[(4-methoxyphenyl)methylene]-1,3,6-triphenyl-](/img/structure/B1179544.png)